molecular formula C10H16O3 B15337623 Methyl 5-(hydroxymethyl)bicyclo[2.2.1]heptane-2-carboxylate

Methyl 5-(hydroxymethyl)bicyclo[2.2.1]heptane-2-carboxylate

Cat. No.: B15337623
M. Wt: 184.23 g/mol
InChI Key: ZZHOMVRXDCSTCU-UHFFFAOYSA-N
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Description

Methyl 5-(hydroxymethyl)bicyclo[2.2.1]heptane-2-carboxylate: is a bicyclic organic compound characterized by a bicyclo[2.2.1]heptane core with a hydroxymethyl group at the 5-position and a carboxylate ester group at the 2-position. This compound is of interest in various scientific and industrial applications due to its unique structural features and reactivity.

Synthetic Routes and Reaction Conditions:

  • Hydroxymethylation: The compound can be synthesized through the hydroxymethylation of bicyclo[2.2.1]heptane-2-carboxylate, involving the reaction of the starting material with formaldehyde in the presence of a base.

  • Esterification: Another method involves the esterification of the corresponding hydroxymethylbicyclo[2.2.1]heptane-2-carboxylic acid with methanol under acidic conditions.

Industrial Production Methods:

  • Batch Process: In an industrial setting, the compound is often produced using a batch process, where the reactants are mixed in a reactor, and the reaction is allowed to proceed under controlled conditions.

  • Continuous Process: For large-scale production, a continuous process may be employed, where the reactants are continuously fed into a reactor, and the product is continuously removed.

Types of Reactions:

  • Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group under certain conditions, such as using oxidizing agents like potassium permanganate or chromic acid.

  • Reduction: The carboxylate group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

  • Substitution: The hydroxymethyl group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)

  • Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

  • Substitution: Halides, amines, alcohols

Major Products Formed:

  • Oxidation: Methyl 5-(carboxymethyl)bicyclo[2.2.1]heptane-2-carboxylate

  • Reduction: Methyl 5-(hydroxymethyl)bicyclo[2.2.1]heptane-2-ol

  • Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecular architectures. Biology: It serves as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals. Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases. Industry: It is utilized in the production of polymers and other materials due to its unique chemical properties.

Mechanism of Action

The compound exerts its effects through various molecular targets and pathways, depending on its application. For example, in medicinal chemistry, it may interact with specific enzymes or receptors, leading to therapeutic effects. The exact mechanism of action can vary widely based on the context in which the compound is used.

Comparison with Similar Compounds

  • Methyl 5-(hydroxymethyl)furan-2-carboxylate

  • Methyl 5-(hydroxymethyl)pyran-2-carboxylate

  • Methyl 5-(hydroxymethyl)thiophene-2-carboxylate

Uniqueness: Methyl 5-(hydroxymethyl)bicyclo[2.2.1]heptane-2-carboxylate is unique due to its bicyclic structure, which imparts distinct chemical and physical properties compared to its monocyclic counterparts. This structural difference can lead to variations in reactivity and biological activity.

Properties

Molecular Formula

C10H16O3

Molecular Weight

184.23 g/mol

IUPAC Name

methyl 5-(hydroxymethyl)bicyclo[2.2.1]heptane-2-carboxylate

InChI

InChI=1S/C10H16O3/c1-13-10(12)9-4-6-2-7(9)3-8(6)5-11/h6-9,11H,2-5H2,1H3

InChI Key

ZZHOMVRXDCSTCU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CC2CC1CC2CO

Origin of Product

United States

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